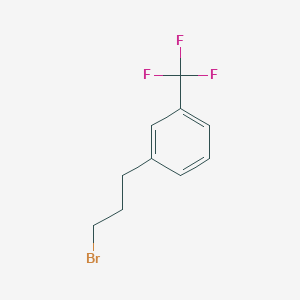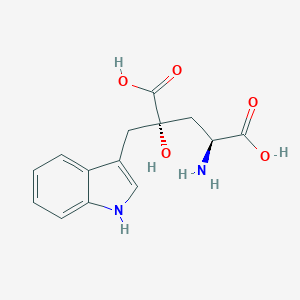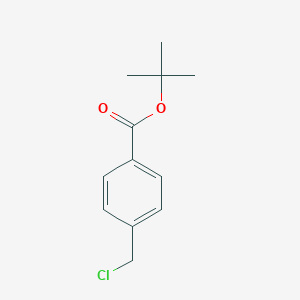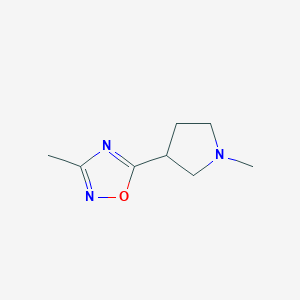
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
Descripción general
Descripción
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 129254-76-8 . It has a molecular weight of 267.09 . This compound is used as a key intermediate in the synthesis of Cinacalcet Hydrochloride , a drug used in clinical trials for secondary hyperparathyroidism .
Molecular Structure Analysis
The molecular formula of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is C10H10BrF3 . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
The molecular weight of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is 267.09 . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, is used as a versatile starting material in organometallic synthesis. It facilitates various synthetically useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).
Site-Selective Deprotonation
Chloro and bromo(trifluoromethyl)benzenes, similar in structure to 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums. This demonstrates the compound's potential in site-selective synthesis (Mongin et al., 1996).
Aryne Route to Naphthalenes
1-Bromo-2-(trifluoromethoxy)benzene, which shares structural features with 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, is used in the aryne route to synthesize naphthalenes. This involves intermediate formation and reactions with furan, highlighting the compound's role in complex organic syntheses (Schlosser & Castagnetti, 2001).
Electrosynthesis
Compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, synthesized from similar bromobenzene derivatives, have been studied for their electrochemical properties. This suggests potential applications of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene in electrosynthesis and material sciences (Fink et al., 1997).
Synthesis of Trifluoromethyl-substituted Pyridines
Trifluoromethyl substituted benzenes and pyridines are synthesized from iodobenzene and iodopyridine derivatives, indicating the potential of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene in synthesizing similar compounds (Cottet & Schlosser, 2002).
Synthesis of Drug and Pesticide Intermediates
Compounds like 3,5-bis(trifluoromethyl)benzoyl chloride, synthesized from related trifluoromethylbenzenes, are important drug intermediates. This implies that 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene could be similarly valuable in pharmaceutical and pesticide synthesis (Zhou, 2006).
Generation of 3-Trifluoromethyl Phenol
3-Trifluoromethyl phenol, synthesized from trifluoromethyl benzene, shows the potential of similar compounds in creating medically and industrially relevant intermediates (Zhang, 2010).
Safety in Synthesis
Studies on the safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from similar bromides highlight the importance of safety considerations in the synthesis involving compounds like 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (Leazer et al., 2003).
Steric Pressure Studies
Research on the trifluoromethyl group as both an emitter and transmitter of steric pressure in compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene suggests potential applications in studying molecular interactions and steric effects (Schlosser et al., 2006).
Propiedades
IUPAC Name |
1-(3-bromopropyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGEKQZDZVBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)